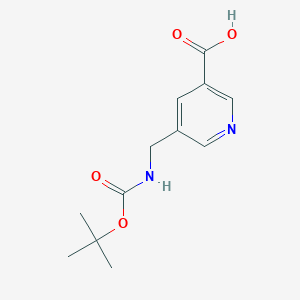

5-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid

Descripción

5-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid is a nicotinic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group attached via a methylene bridge to the pyridine ring’s 5-position. This compound serves as a critical intermediate in peptide synthesis and medicinal chemistry due to its dual functionality: the Boc group provides amine protection, while the carboxylic acid enables conjugation or further derivatization. Its molecular formula is C₁₂H₁₆N₂O₄, with a molecular weight of 252.27 g/mol (estimated from structural analogs in ).

Propiedades

IUPAC Name |

5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-6-8-4-9(10(15)16)7-13-5-8/h4-5,7H,6H2,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIYVEDNKIWXTCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC(=CN=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00620621 | |

| Record name | 5-{[(tert-Butoxycarbonyl)amino]methyl}pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473924-59-3 | |

| Record name | 5-{[(tert-Butoxycarbonyl)amino]methyl}pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid typically involves the protection of the amino group of nicotinic acid with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or with mild heating.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Análisis De Reacciones Químicas

Deprotection of the Boc Group

The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid, HCl) to regenerate the free amine. This reaction is critical for downstream applications requiring amine reactivity .

Mechanism :

Esterification

The carboxylic acid group undergoes esterification with alcohols (e.g., methanol, isopropanol) under acidic catalysis (e.g., HCl, H₂SO₄). This step is optimized for high yield and purity .

Example Conditions :

Oxidation Reactions

Pyridine derivatives are oxidized using KMnO₄, though this generates byproducts like 3,5-dipicolinic acid. Post-reaction purification involves pH-dependent solubility differences .

Reaction Conditions :

Reaction Conditions and Products

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Boc Deprotection | HCl, TFA | Room temperature, acidic pH | Free amine, CO₂, tert-butyl alcohol |

| Esterification | Methanol, HCl | Reflux, 18 hours | Methyl ester derivative |

| Oxidation | KMnO₄, HCl | 25–35°C, pH 0.3–3.2 | 5-methylnicotinic acid, byproducts |

| Hydrolysis | NaOH, H₂SO₄ | Aqueous conditions, reflux | Free carboxylic acid |

Comparison of Related Compounds

| Compound | Key Feature | Biological Activity |

|---|---|---|

| Nicotinic Acid | Natural alkaloid | Precursor to NAD⁺, neurotransmission |

| 6-Amino-nicotinic Acid | Unprotected amine | Higher reactivity, antimicrobial potential |

| Methyl 6-Boc-aminonicotinate | Methyl ester derivative | Enhanced solubility, selective reactivity |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Potential Drug Development:

The structural similarity of 5-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid to nicotinic acid suggests its utility in drug development. Modifications to the nicotinic acid structure can influence biological properties, making this compound a candidate for further research into its pharmacological effects. The Boc group allows for selective reactions, which is crucial in synthesizing complex drug molecules.

Bioconjugate Chemistry:

The compound's functional groups (carboxylic acid and amine) are ideal for bioconjugation processes. It can be utilized to link various biomolecules, enhancing their stability or targeting capabilities in therapeutic applications.

Organic Synthesis

Intermediate for Synthesis:

this compound serves as an important intermediate in organic synthesis. The Boc protecting group can be easily removed under specific conditions, allowing the free amine to participate in further chemical reactions. This property is particularly valuable in the synthesis of more complex organic molecules.

Synthetic Routes:

The synthesis typically involves the protection of the amino group using di-tert-butyl dicarbonate followed by reactions with nicotinic acid derivatives. This multi-step synthesis allows for high yields while maintaining functional integrity.

Biochemical Applications

Enzyme-Substrate Interactions:

In biochemical research, this compound can be employed to study enzyme-substrate interactions and protein modifications. Its ability to participate in various biochemical pathways makes it a versatile tool for exploring metabolic processes.

Energy Metabolism Studies:

Due to its nicotinic acid moiety, it may play a role in studies related to energy metabolism and cellular signaling pathways, which are critical for understanding various physiological processes.

Future Research Directions

Further studies are necessary to elucidate the specific biological effects and mechanisms of action associated with this compound. Investigating its interactions with various biological targets could provide insights into its potential therapeutic applications.

Mecanismo De Acción

The mechanism of action of 5-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid involves its interaction with specific molecular targets. The Boc group provides stability and protects the amino group during reactions. Upon deprotection, the free amine can interact with enzymes or receptors, influencing various biochemical pathways .

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Positional Isomers in Nicotinic Acid Derivatives

Compounds with Boc-amino substitutions at different positions on the pyridine ring exhibit distinct physicochemical and reactivity profiles:

Key Observations :

- The methylene bridge in the target compound increases flexibility and spatial accessibility compared to direct Boc-amino attachment .

- Picolinic acid analogs (carboxylic acid at pyridine 2-position) exhibit reduced acidity (pKa ~1.5 vs. ~4.7 for nicotinic acid), influencing solubility and metal chelation properties .

Functional Group Variations

Benzoic Acid vs. Nicotinic Acid Derivatives

Key Observations :

- Replacement of pyridine with benzene eliminates nitrogen’s electron-withdrawing effects, altering electronic distribution and reactivity.

Linear Chain vs. Cyclic Derivatives

Key Observations :

Substituent Effects on Physicochemical Properties

Actividad Biológica

5-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid, also known as 5-tert-butoxycarbonylaminomethylnicotinic acid, is a derivative of nicotinic acid characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

Structural Characteristics

The compound's molecular formula is C₁₁H₁₄N₂O₃, with a molar mass of approximately 252.27 g/mol. The presence of both a carboxylic acid and an amine group suggests that it can participate in various biochemical interactions, making it a versatile candidate for further research in bioconjugate chemistry and drug development.

The biological activity of this compound is not fully elucidated; however, its structural similarity to nicotinic acid indicates that it may interact with nicotinic acetylcholine receptors (nAChRs). These receptors play critical roles in neurotransmission and are implicated in various neurological disorders. The Boc group allows for selective modifications that could enhance its biological properties.

Potential Applications

- Medicinal Chemistry : The compound serves as a building block for synthesizing more complex molecules, potentially leading to new therapeutic agents targeting neurological conditions or cancer.

- Bioconjugate Chemistry : Its reactive functional groups make it suitable for bioconjugation, allowing for the development of targeted drug delivery systems.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Nicotinic Acid | C₆H₅N₁O₂ | Basic structure without protective groups; widely studied for biological effects. |

| Methyl 6-((tert-butoxycarbonyl)amino)nicotinate | C₁₂H₁₆N₂O₄ | Similar protective group but differs at the position of substitution on the pyridine ring. |

| 6-(Aminomethyl)nicotinic Acid | C₇H₈N₂O₂ | Lacks protective groups; directly involved in biological activity studies. |

The unique substitution pattern and protective group in this compound may influence its reactivity and biological interactions compared to these compounds.

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for preparing 5-(((tert-butoxycarbonyl)amino)methyl)nicotinic acid?

- Methodological Answer : The synthesis typically involves functionalizing the nicotinic acid scaffold at the 5-position. A common approach is nucleophilic aromatic substitution (NAS) on a halogenated precursor (e.g., 5-bromonicotinic acid) using tert-butoxycarbonyl (Boc)-protected amines. For instance, sodium thiomethoxide-mediated displacement of bromine in 5-bromonicotinic acid derivatives can introduce sulfur-containing groups, while Boc-protected amines can be coupled via amide bond formation . Boc protection ensures amino group stability during subsequent reactions .

- Key Considerations : Solvent polarity, temperature, and catalyst selection (e.g., HATU for amidation) significantly influence yield .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm Boc group integrity (e.g., tert-butyl protons at ~1.4 ppm) and the methylene linker (–CH–NH–) between the nicotinic acid and Boc-protected amine .

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Validates molecular weight (e.g., [M+H] ion) and purity. Reverse-phase HPLC with UV detection (λ = 254 nm) is standard .

- Infrared Spectroscopy (IR) : Confirms carbonyl stretches (C=O) from the Boc group (~1680–1720 cm) and carboxylic acid (~1700 cm) .

Q. Why is the Boc group employed in the synthesis of this compound?

- Methodological Answer : The tert-butoxycarbonyl (Boc) group serves as a temporary protecting group for amines, preventing undesired side reactions (e.g., nucleophilic attacks or oxidation) during synthesis. It is stable under basic conditions but readily removed under acidic conditions (e.g., trifluoroacetic acid), enabling selective deprotection .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis of 5-(((tert-Boc-amino)methyl)nicotinic acid?

- Methodological Answer : DoE identifies critical variables (e.g., reagent stoichiometry, temperature, reaction time) and their interactions. For example, a factorial design could optimize NAS efficiency by varying:

| Factor | Range | Response (Yield %) |

|---|---|---|

| Temperature | 60–100°C | 45–82% |

| Catalyst (mol%) | 5–15% | 50–88% |

| Statistical analysis (e.g., ANOVA) reveals optimal conditions, reducing trial-and-error experimentation . |

Q. What computational strategies predict regioselectivity in functionalizing nicotinic acid derivatives?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) map reaction pathways to predict regioselectivity. For example, Fukui indices identify nucleophilic/electrophilic sites on the nicotinic acid scaffold, while transition-state modeling explains why substitution favors the 5-position over 2- or 4-positions. Coupling these with machine learning accelerates reaction design .

Q. How should researchers address discrepancies in spectroscopic data during characterization?

- Methodological Answer : Contradictions (e.g., unexpected H NMR splitting) may arise from conformational flexibility or impurities. Strategies include:

- 2D NMR (COSY, HSQC) : Resolves coupling patterns and assigns proton-carbon correlations.

- High-Resolution MS (HRMS) : Differentiates isobaric impurities.

- Control Experiments : Repeat synthesis with deuterated solvents or alternative protecting groups to isolate artifacts .

Q. What role does this compound play in drug discovery, particularly in prodrug design?

- Methodological Answer : The Boc-protected amine and carboxylic acid moieties enable conjugation with bioactive molecules (e.g., via ester/amide linkages). For example, it can serve as a linker in antibody-drug conjugates (ADCs) or a prodrug scaffold, where enzymatic cleavage releases the active drug .

Q. How does steric hindrance from the Boc group influence reactivity in downstream modifications?

- Methodological Answer : The bulky tert-butyl group can sterically block reactions at adjacent sites. For instance, Suzuki-Miyaura coupling at the 3-position of nicotinic acid may require deprotection or orthogonal protecting groups to mitigate steric clashes. Molecular dynamics simulations quantify steric effects on reaction kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.